molecular formula C16H20ClN3O4 B1383500 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride CAS No. 28936-99-4

2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride

Cat. No.: B1383500
CAS No.: 28936-99-4
M. Wt: 353.8 g/mol
InChI Key: KFHVCGKXVZWLMN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride (CAS: 28936-99-4) is a hydrochlorinated derivative of a spirocyclic hydantoin scaffold. Its molecular formula is C₁₆H₂₀ClN₃O₄, with a molecular weight of 353.8 g/mol and a purity of ≥95% . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical research.

Properties

IUPAC Name

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4.ClH/c20-13(21)11-19-14(22)16(17-15(19)23)6-8-18(9-7-16)10-12-4-2-1-3-5-12;/h1-5H,6-11H2,(H,17,23)(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHVCGKXVZWLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H19N3O4
  • Molecular Weight : 319.34 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to act through the modulation of specific enzymes and receptors, influencing pathways such as:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling and are potential targets for therapeutic intervention. The compound may influence GPCR-mediated pathways, which are involved in numerous physiological processes including metabolism and immune response .
  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for the progression of certain diseases. This inhibition can lead to altered metabolic pathways and reduced disease symptoms.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Studies have shown that derivatives of triazaspiro compounds can exhibit cytotoxic effects against cancer cell lines. For instance:

  • In vitro studies demonstrated that compounds similar to this structure inhibited the proliferation of human cancer cells by inducing apoptosis .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Antimicrobial Properties

Preliminary studies suggest that this compound could possess antimicrobial activity against specific bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the biological implications of triazaspiro compounds:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal reported that a related triazaspiro compound showed significant cytotoxicity against breast cancer cells, suggesting potential applications in cancer therapy .
  • Inflammation Model : In an experimental model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
  • Antimicrobial Testing : Laboratory tests conducted on various bacterial strains revealed that the compound exhibited notable inhibitory effects against Gram-positive bacteria, supporting further exploration into its use as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to interact with specific biological targets. Its mechanism of action includes:

  • Enzyme Inhibition : It has been found to inhibit prolyl hydroxylase (PHD) enzymes, which are crucial in cellular responses to hypoxia. This inhibition can enhance erythropoiesis and may aid in treating anemia.
  • Cancer Therapy : The compound modulates signaling pathways that regulate cell proliferation and survival, making it a candidate for cancer treatment.

Organic Synthesis

As a versatile building block, this compound is used to synthesize other organic molecules. Its unique spirocyclic structure allows for the development of derivatives with varied biological activities .

Biological Research

In biological studies, the compound is utilized to explore molecular interactions and pathways. It aids researchers in understanding disease mechanisms and developing new therapeutic strategies .

Case Study 1: Erythropoiesis Enhancement

A study investigated the effects of 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride on erythropoiesis in animal models. The results indicated that the compound significantly increased erythropoietin levels and red blood cell production when administered under hypoxic conditions.

Case Study 2: Cancer Cell Proliferation

Another research focused on the compound's impact on cancer cell lines. The findings revealed that it effectively inhibited the growth of certain cancer cells by disrupting their signaling pathways related to proliferation and survival.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 8) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound Benzyl C₁₆H₂₀ClN₃O₄ 353.8 N/A* Hydrochloride salt; 95% purity
2-(1-Benzyl-2,4-dioxo-8-phenyl-1,3-diazaspiro[4.5]decan-3-yl)acetic acid (23) Phenyl C₂₃H₂₃N₃O₄ 405.4 129–131 Free acid; catalytic hydrogenation synthesis
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid Methyl C₁₁H₁₆N₂O₄ 240.3 N/A Non-benzylated; lower molecular weight
2-(8-(2,4-Dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide (Compound 5) 2,4-Dimethoxybenzoyl C₂₄H₂₇N₃O₆ 453.5 N/A Mycobacterial Lpd inhibitor; co-crystallized with Mtb enzyme
N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Methyl + 4-fluorobenzyl C₁₉H₂₃FN₄O₃ 374.4 N/A Anticonvulsant activity; fluorinated analog

Key Findings from Comparative Analysis

Impact of Substituents on Lipophilicity

  • The benzyl group in the target compound increases lipophilicity compared to the methyl (240.3 g/mol) or phenyl (405.4 g/mol) analogs. This property may influence membrane permeability and bioavailability .
  • The 2,4-dimethoxybenzoyl substituent in Compound 5 enhances binding affinity to mycobacterial lipoamide dehydrogenase (Lpd), as demonstrated by co-crystal structural studies .

Role of Hydrochloride Salt

  • Unlike analogs synthesized as free acids (e.g., Compounds 23 and 24 in ), the hydrochloride salt form of the target compound improves aqueous solubility, critical for in vitro assays and formulation development .

Biological Activity Correlations

  • Analogs with fluorinated aromatic groups (e.g., 4-fluorobenzyl in ) exhibit anticonvulsant properties, suggesting that halogenation can modulate CNS activity.
  • Spirocyclic hydantoin scaffolds (common to all compounds) are associated with enzyme inhibition (e.g., DDR1 kinase in and Mtb Lpd in ), highlighting their versatility in drug discovery.

Q & A

Q. What are the standard synthetic routes for preparing 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride?

The compound is synthesized via multi-step reactions involving spirocyclic hydantoin scaffolds. A common approach includes catalytic hydrogenation (e.g., Pd/C in ethanol/ethyl acetate mixtures) to reduce intermediates, followed by coupling reactions. For example, 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be conjugated to the core structure using HBTU and triethylamine in anhydrous dichloromethane . Reaction optimization often requires reflux conditions, solvent selection, and purification via column chromatography or recrystallization .

Q. How is structural confirmation achieved for this compound?

Structural elucidation relies on elemental analysis (to verify C, H, N composition) and melting point determination (e.g., 129–131°C for analogous derivatives) . Advanced techniques include single-crystal X-ray diffraction (using SHELX programs for refinement ), which provides bond lengths, angles, and spirocyclic conformation. Electrospray ionization mass spectrometry (ES-MS) is used to confirm molecular weight (e.g., observed m/z 268 [M+H] for related compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in X-ray data (e.g., thermal motion or twinning) are addressed using SHELXL , which supports high-resolution refinement and twin-law corrections. For example, SHELXPRO interfaces with macromolecular datasets to optimize parameters like R-factors (e.g., achieving R = 0.040 in spirocyclic derivatives) . Robust validation tools (e.g., PLATON) should cross-check hydrogen bonding networks and torsional angles against analogous structures (e.g., 8-phenyl-1,3-diazaspiro[4.5]decan-3-yl derivatives) .

Q. What methodological strategies are employed to analyze structure-activity relationships (SAR) for this compound?

SAR studies require co-crystal structure analysis (e.g., Mtb Lpd enzyme inhibition studies revealing hydrophobic interactions with benzyl groups) and docking simulations (e.g., Discovery Studio Visualizer for DDR1 inhibitor binding) . Substituent variations (e.g., benzyl vs. phenyl groups) are tested for steric/electronic effects using Hammett plots or QSAR models . Activity data (e.g., IC₅₀ values) are correlated with logP and steric parameters .

Q. How can analytical challenges in purity assessment be mitigated?

Reverse-phase HPLC (e.g., Chromolith columns) with UV detection ensures purity (>95% for pharmaceutical-grade compounds) . For trace impurities, LC-MS/MS with isotopically labeled internal standards (e.g., triclosan-d₃) improves sensitivity. Solid-phase extraction (SPE) using Oasis HLB cartridges minimizes matrix interference in biological samples .

Methodological Considerations Table

Aspect Technique Key Parameters Reference
Synthesis Catalytic hydrogenationPd/C, ethanol/ethyl acetate, 75% yield
Structural Analysis X-ray crystallographySHELXL refinement, R = 0.040, wR = 0.099
SAR Studies Molecular dockingDiscovery Studio, binding affinity ΔG = -9.2 kcal/mol
Purity Assessment LC-MS/MSColumn: Chromolith RP-18e, LOD: 0.1 µg/mL

Data Contradiction Analysis

  • Example : Conflicting melting points in spirocyclic derivatives (119–123°C vs. 236–238°C ) may arise from polymorphism or solvate formation. Mitigation involves differential scanning calorimetry (DSC) to identify phase transitions and powder XRD to confirm crystalline forms.
  • Synthetic Yield Variability : Discrepancies in reaction yields (e.g., 66% vs. 75% ) could stem from solvent purity or catalyst activity. Systematic screening via DoE (Design of Experiments) optimizes parameters like temperature and stoichiometry.

Key Citations

  • Structural refinement: SHELX protocols
  • Inhibitor co-crystal Mtb Lpd , DDR1
  • Analytical methods: SPE and LC-MS

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride

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